PioglitazoneN-beta-D-glucuronide-d4
Description
Significance of Glucuronide Metabolites in Drug Metabolism Studies
Glucuronidation is a major pathway in Phase II drug metabolism, where the body converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products to facilitate their excretion. researchgate.netrsc.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). ontosight.aiontosight.ai The resulting glucuronide metabolites are typically more polar and readily eliminated from the body through urine or bile. rsc.org
Role of Stable Isotopically Labeled Compounds in Pharmaceutical Research
Stable isotopically labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are non-radioactive molecules that have become indispensable tools in modern pharmaceutical research. musechem.comtocris.comsymeres.com These labeled compounds have nearly identical chemical and physical properties to their unlabeled counterparts but can be distinguished using analytical techniques like mass spectrometry. tocris.com
Their primary application lies in drug metabolism and pharmacokinetic (DMPK) studies. tocris.comsymeres.com By using a stable isotope-labeled version of a drug or its metabolite as an internal standard, researchers can achieve highly accurate and precise quantification of the analyte in biological samples. tocris.com This is critical for determining key pharmacokinetic parameters and understanding the metabolic fate of a drug. The use of stable isotopes offers a safe and non-invasive method to trace metabolic pathways in living systems. tocris.com
Overview of Pioglitazone (B448) Metabolism and Metabolite Research
Pioglitazone, a member of the thiazolidinedione class of oral antidiabetic agents, is extensively metabolized in the liver. nih.govyoutube.com The primary routes of metabolism involve hydroxylation and oxidation, mediated mainly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. nih.govpharmgkb.org This process results in the formation of several metabolites, some of which are pharmacologically active. nih.govpharmgkb.org
Scope and Academic Focus of Research on Pioglitazone N-beta-D-glucuronide-d4
The academic and research focus on Pioglitazone N-beta-D-glucuronide-d4 is highly specific. It is not used for therapeutic purposes but rather as a sophisticated analytical standard. The incorporation of four deuterium atoms (d4) into the molecule provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based bioanalytical methods.
Structure
3D Structure
Properties
Molecular Formula |
C25H28N2O9S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2,4-dioxo-5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1/i9D2,10D2 |
InChI Key |
JWBSAEQQNCGUFV-ZGECPNNZSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Synthesis and Chemical Characterization of Pioglitazonen Beta D Glucuronide D4
Synthetic Methodologies for N-Glucuronides
The formation of an N-glucuronide bond to the thiazolidinedione ring of pioglitazone (B448) represents a significant metabolic pathway. The synthesis of such metabolites can be achieved through both enzymatic and chemical approaches.
Enzymatic Synthesis: In vivo, glucuronidation is a major phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgcapes.gov.br These enzymes transfer glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate containing a suitable acceptor group, such as the nitrogen atom on the thiazolidinedione ring of pioglitazone. wikipedia.orgcapes.gov.br For preparative synthesis, this biological process can be replicated in vitro. The reaction typically involves incubating the deuterated parent drug, Pioglitazone-d4, with a source of UGT enzymes, such as human liver microsomes or recombinant UGT isoforms (e.g., UGT1A4), in the presence of UDPGA. nih.govumn.edunih.gov While this method can offer high regioselectivity, yields can be variable, and the purification of the final product from the complex biological matrix can be challenging. nih.govnih.gov
Chemical Synthesis: Chemical synthesis provides an alternative route that is often more suitable for producing larger quantities. The Koenigs-Knorr reaction is a cornerstone of glycoside synthesis and is frequently adapted for producing glucuronides. nih.govresearchgate.netwikipedia.org This method involves the reaction of the aglycone (Pioglitazone-d4) with a protected glucuronyl donor, typically an acetylated glucuronic acid methyl ester bearing a halide at the anomeric carbon (e.g., acetobromo-α-D-glucuronic acid methyl ester). wikipedia.orgnih.gov The reaction is promoted by a heavy metal salt, such as silver carbonate or cadmium carbonate, which acts as a halide acceptor. researchgate.netacs.org The synthesis is a multi-step process requiring protection of the hydroxyl and carboxyl groups on the glucuronic acid moiety, followed by the glycosylation reaction and subsequent deprotection steps to yield the final N-glucuronide. researchgate.net A reported synthesis of the non-deuterated Pioglitazone N-glucuronide (M7) confirms the feasibility of this pathway for the thiazolidinedione scaffold. researchgate.net
Challenges in chemical synthesis include the reduced reactivity of glucuronic acid donors compared to simpler sugars and the potential for side-product formation, which necessitates careful optimization of reaction conditions and rigorous purification of the final compound. nih.govnih.gov
Deuteration Strategies and Incorporation into Pioglitazone Metabolites
The strategic replacement of hydrogen with its stable, heavy isotope deuterium (B1214612) is a key technique in drug discovery and development. nih.govnih.gov Deuteration can slow metabolic processes due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. scirp.orgwikipedia.org In the context of Pioglitazone-N-beta-D-glucuronide-d4, the primary purpose of deuteration is to create a stable-labeled internal standard for use in quantitative bioanalysis.
The designation "-d4" indicates the incorporation of four deuterium atoms. The chemical name, 1-Deoxy-1-[5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-dioxo-3-thiazolidinyl] β-D-Glucopyranuronic Acid, specifies that these four deuterium atoms are located on the ethoxy bridge of the pioglitazone molecule.
The synthesis of this compound is achieved by first preparing the deuterated parent drug, Pioglitazone-d4, which is then subjected to glucuronidation as described in section 2.1. hyphadiscovery.com The synthesis of Pioglitazone-d4 requires the use of deuterated building blocks. A common route to pioglitazone involves the ether linkage of a 4-hydroxybenzaldehyde (B117250) derivative with a 2-(5-ethyl-2-pyridinyl)ethanol derivative. google.com To introduce the d4 label onto the ethoxy chain (-O-CD2-CD2-), a custom synthesis starting from a deuterated two-carbon source, such as deuterated ethylene (B1197577) oxide or a similar synthon, is necessary. This deuterated side-chain precursor is then used to build the complete Pioglitazone-d4 molecule. Once synthesized and purified, this deuterated intermediate serves as the substrate for the final N-glucuronidation step.
Structural Elucidation Techniques for Deuterated Glucuronides
Confirming the complex structure of a deuterated metabolite like Pioglitazone-N-beta-D-glucuronide-d4 requires a combination of high-resolution analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for verifying the elemental formula. The measured accurate mass of the molecular ion must match the theoretical mass of C₂₅H₂₄D₄N₂O₉S. The presence of the four deuterium atoms results in a mass increase of approximately 4.025 Da compared to the non-deuterated analogue.
Tandem mass spectrometry (MS/MS) is employed to confirm the location of the isotopic label. nih.gov Fragmentation of the molecule provides structural information. For pioglitazone and its metabolites, a characteristic fragmentation pathway is the cleavage of the ether linkage in the side chain. researchgate.net In the MS/MS spectrum of Pioglitazone-N-beta-D-glucuronide-d4, fragment ions containing the ethoxy group would be observed at a mass 4 Da higher than the corresponding fragments from the non-deuterated compound, thus confirming the label's position. Another expected fragmentation is the neutral loss of the glucuronic acid moiety (176 Da). helsinki.fi
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation and localization of the deuterium atoms. mdpi.com
¹H NMR: In the proton NMR spectrum, the signals corresponding to the two methylene (B1212753) groups (-O-CH₂-CH₂-) of the ethoxy chain would be absent or have a drastically reduced intensity.
²H NMR: The deuterium NMR spectrum would show signals at the chemical shifts corresponding to the deuterons on the ethoxy chain.
¹³C NMR: The carbon signals for the deuterated methylene groups (-CD₂-) would appear as multiplets (typically triplets due to C-D coupling) and would be shifted slightly upfield compared to their positions in the non-deuterated compound.
Table 1: Expected Analytical Data for Structural Elucidation
| Technique | Expected Observation | Inference |
|---|---|---|
| High-Resolution MS (HRMS) | Molecular ion mass consistent with C₂₅H₂₄D₄N₂O₉S (536.19 g/mol). Mass is ~4.025 Da higher than the unlabeled analogue. | Correct elemental composition and successful incorporation of four deuterium atoms. |
| Tandem MS (MS/MS) | Fragment ions containing the ethoxy side chain show a +4 Da mass shift. Neutral loss of 176 Da is observed. | Confirms location of deuterium label on the ethoxy group and presence of the glucuronide moiety. |
| ¹H NMR | Absence or significant reduction of proton signals for the -O-CH₂-CH₂- group. | Confirms deuteration at the ethoxy position. |
| ¹³C NMR | Upfield shift and triplet splitting for the carbon signals of the -CD₂-CD₂- group. | Confirms location of deuterium atoms and provides further structural proof. |
Isotopic Purity and Stability Assessment of Pioglitazone-N-beta-D-glucuronide-d4
For a stable-labeled internal standard, the assessment of isotopic purity and stability is paramount to ensure its reliability in quantitative assays.
Isotopic Purity Assessment: Isotopic purity refers to the percentage of the desired d4-labeled molecule in relation to all other isotopic variants (d0, d1, d2, d3, d5, etc.). This is a critical quality attribute determined with high precision using LC-MS. rsc.orgnih.gov By analyzing the full-scan mass spectrum, the relative abundances of the molecular ions for each isotopologue are measured. researchgate.net The percentage of isotopic purity is calculated from the integrated peak areas of these ions, often with a correction for the natural abundance of other isotopes like ¹³C and ¹⁵N. researchgate.net For use as an internal standard, a high isotopic purity (typically >98%) is required to prevent signal overlap and ensure accurate quantification.
Stability Assessment: The stability of the molecule must be evaluated under conditions relevant to its storage and use. This includes both chemical stability and the stability of the isotopic label.
Chemical Stability: N-glucuronides, particularly those on ring systems, can be susceptible to hydrolysis. researchgate.net Stability is highly dependent on pH and temperature. nih.gov Studies have shown that many N-glucuronides are labile under acidic or basic conditions, which can cause them to revert to the parent drug. hyphadiscovery.com A typical stability study involves incubating the compound in buffers across a wide pH range (e.g., pH 2-10) at a defined temperature (e.g., 37°C) and analyzing for degradation over time by a stability-indicating HPLC method. nih.gov
Isotopic Stability: This refers to the resistance of the C-D bonds to exchange with protons from the solvent or matrix. Deuterium atoms on an aliphatic carbon chain, such as the ethoxy group in this compound, are attached via strong covalent bonds and are not readily exchangeable under normal physiological or analytical conditions. nih.gov This ensures that the mass of the internal standard remains constant throughout the analytical procedure.
Table 2: Example Design for a pH-Dependent Stability Study
| Condition | Parameter | Purpose |
|---|---|---|
| pH | Buffer solutions at pH 2, 4, 7.4, 9, 10 | To assess stability under acidic, neutral, and basic conditions. |
| Temperature | 4°C, 25°C, 37°C | To evaluate stability under refrigeration, room temperature, and physiological temperature. |
| Time Points | 0, 2, 4, 8, 24, 48 hours | To determine the rate of degradation over time. |
| Analysis | HPLC-UV or LC-MS | To quantify the remaining percentage of the parent compound and identify major degradants. |
Metabolic Pathways and Enzymology of Pioglitazone Glucuronidation
Formation of Pioglitazone (B448) N-beta-D-glucuronide (Unlabeled)
The formation of Pioglitazone N-beta-D-glucuronide, also known as metabolite M7, is a notable pathway in the biotransformation of pioglitazone. nih.govresearchgate.netnih.gov This process involves the direct conjugation of glucuronic acid to the nitrogen atom within the thiazolidinedione ring of the parent drug.
The enzymatic reaction responsible for the formation of Pioglitazone N-beta-D-glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov UGTs are phase II metabolizing enzymes that play a crucial role in the detoxification and elimination of a wide variety of compounds, including many pharmaceuticals, by conjugating them with UDP-glucuronic acid, thereby increasing their water solubility and facilitating their excretion. nih.govwikipedia.org The UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the most important for drug metabolism in humans. wikipedia.orgresearchgate.net These enzymes are primarily located in the endoplasmic reticulum of liver cells and are also found in various extrahepatic tissues. wikipedia.orgnih.gov
While the direct N-glucuronidation of pioglitazone to its M7 metabolite is an identified metabolic pathway, the specific UGT isoforms responsible for this reaction have not been definitively characterized in the reviewed scientific literature. However, research into the N-glucuronidation of other compounds provides insight into which isoforms may be involved. For instance, UGT1A4 is known to be a key enzyme in the N-glucuronidation of various tertiary amines. nih.govgenesight.comwikipedia.org Additionally, UGT2B10 has been identified as another major enzyme catalyzing the N-glucuronidation of tertiary amines in human liver microsomes. nih.gov Studies on other substrates have also implicated UGT1A1 in N-glucuronidation reactions. researchgate.net Given that pioglitazone contains a tertiary amine within its structure, it is plausible that isoforms such as UGT1A4, UGT2B10, or UGT1A1 could be involved in the formation of Pioglitazone N-beta-D-glucuronide. Further research with recombinant human UGT enzymes would be necessary to precisely identify the specific isoforms responsible for this metabolic step.
The formation of Pioglitazone N-beta-D-glucuronide has been identified in in vitro studies using hepatocytes from different species. nih.gov In a study utilizing freshly isolated hepatocytes from humans, rats, and monkeys, the metabolism of [14C]pioglitazone was investigated. nih.govresearchgate.netnih.gov High-performance liquid chromatography analysis of the incubation extracts revealed the presence of 13 different metabolites (M1-M13) in human hepatocytes. nih.govnih.gov Among these, the novel metabolite M7 was identified as the thiazolidinedione ring N-glucuronide of pioglitazone. nih.govresearchgate.netnih.gov An identical set of 13 metabolites was also observed in monkey hepatocytes. nih.govnih.gov However, in rat hepatocytes, while M7 was detected, metabolites M4, M8, and M12 were not found. nih.govnih.gov
Table 1: Pioglitazone Metabolites Identified in In Vitro Hepatocyte Incubations
| Metabolite | Chemical Name | Human | Monkey | Rat |
| M1 | Thiazolidinedione ring-opened methyl sulfoxide (B87167) amide | Yes | Yes | Yes |
| M2 | Thiazolidinedione ring-opened N-glucuronide | Yes | Yes | Yes |
| M3 | Thiazolidinedione ring-opened methyl sulfone amide | Yes | Yes | Yes |
| M4 | Not specified | Yes | Yes | No |
| M5 | Not specified | Yes | Yes | Yes |
| M6 | Not specified | Yes | Yes | Yes |
| M7 | Thiazolidinedione ring N-glucuronide | Yes | Yes | Yes |
| M8 | Thiazolidinedione ring-opened methylmercapto amide | Yes | Yes | No |
| M9 | Not specified | Yes | Yes | Yes |
| M10 | Not specified | Yes | Yes | Yes |
| M11 | Thiazolidinedione ring-opened methylmercapto carboxylic acid | Yes | Yes | Yes |
| M12 | Not specified | Yes | Yes | No |
| M13 | Not specified | Yes | Yes | Yes |
Data sourced from in vitro studies with freshly isolated hepatocytes. nih.govnih.gov
Sequential Metabolic Pathways Involving Glucuronides
The formation of Pioglitazone N-beta-D-glucuronide is not an endpoint in the metabolic cascade of pioglitazone. Instead, it serves as an intermediate in a more complex, sequential pathway. nih.govresearchgate.net
In research models utilizing hepatocytes, it has been proposed that the Pioglitazone N-beta-D-glucuronide (M7) undergoes hydrolysis. nih.govresearchgate.net This enzymatic cleavage of the glucuronide moiety leads to the formation of another metabolite, M2, which is a thiazolidinedione ring-opened N-glucuronide. nih.govresearchgate.netnih.gov This hydrolysis step indicates that the glucuronide conjugate is not metabolically stable and can be further processed within the cellular environment of the research model.
Preclinical studies in hepatocytes have revealed a significant interplay between glucuronidation and the opening of the thiazolidinedione ring. nih.govresearchgate.netnih.gov Two novel metabolic pathways for pioglitazone have been proposed based on these in vitro findings. nih.gov
The first pathway involves the initial N-glucuronidation of the thiazolidinedione ring of pioglitazone to form M7. nih.govresearchgate.netnih.gov This is followed by the hydrolysis of M7 to form M2, the ring-opened N-glucuronide. nih.govresearchgate.netnih.gov The pathway continues with the methylation of the mercapto group of the resulting thiazolidinedione ring-opened mercapto carboxylic acid to form metabolite M11. nih.gov
A second, parallel pathway has also been proposed that begins with the methylation of the mercapto group of a thiazolidinedione ring-opened mercapto amide to form M8. nih.gov This is then followed by a series of oxidation steps to form M1 and subsequently M3. nih.gov These findings from preclinical systems highlight that the N-glucuronidation of pioglitazone is an integral part of a complex metabolic network that includes the subsequent opening of the thiazolidinedione ring and further enzymatic modifications. nih.govresearchgate.netnih.gov The formation of reactive ring-opened products has been a subject of investigation for thiazolidinediones, and these pathways demonstrate the intricate biotransformation processes that these compounds undergo. nih.gov
Transporter-Mediated Disposition of Glucuronide Metabolites (Excluding Clinical Outcomes)
The distribution and elimination of drug metabolites are frequently dependent on membrane transporters that facilitate their movement across cellular barriers. For hydrophilic conjugates such as glucuronides, which have limited passive membrane permeability, transporter proteins are essential for their disposition. frontiersin.org The disposition of pioglitazone glucuronides is governed by a coordinated effort of uptake and efflux transporters primarily located in the liver, intestine, and kidneys.
Efflux Transporters (e.g., MRPs, BCRP) and Glucuronide Disposition
Efflux transporters are critical for moving glucuronidated metabolites out of cells, either into the bloodstream for systemic circulation and renal clearance or directly into the bile for fecal elimination. Key players in this process belong to the ATP-binding cassette (ABC) transporter superfamily, including Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). frontiersin.orgsolvobiotech.com
Multidrug Resistance-Associated Proteins (MRPs): MRPs, particularly MRP2 (ABCC2) located on the apical (canalicular) membrane of hepatocytes and MRP3 (ABCC3) on the basolateral membrane, are well-established transporters of a wide array of glucuronide conjugates. frontiersin.org MRP2 mediates the biliary excretion of glucuronides, a primary route of elimination for many conjugated metabolites. Conversely, MRP3 facilitates the efflux of glucuronides from the liver back into the systemic circulation, from where they can be cleared by the kidneys. While direct transport studies of pioglitazone glucuronide by these specific transporters are not extensively documented, MRP3 is known to transport a vast number of drug glucuronides. frontiersin.org The parent compound, pioglitazone, has been shown to be an in vitro inhibitor of MRP3 and MRP4 (ABCC4), although at high concentrations. docking.org
Breast Cancer Resistance Protein (BCRP): BCRP (ABCG2) is another important efflux transporter expressed on the apical membrane of hepatocytes, intestinal epithelial cells, and the blood-brain barrier. solvobiotech.com It plays a significant role in biliary excretion and in limiting the intestinal absorption of its substrates. BCRP transports numerous glucuronide and sulfate (B86663) conjugates. frontiersin.org For instance, troglitazone (B1681588) sulfate, a metabolite of a related thiazolidinedione, has been identified as a BCRP substrate. frontiersin.org Although one study found that the parent drug pioglitazone did not significantly inhibit BCRP function in vitro, it is highly probable that its glucuronide conjugate, being an anionic metabolite, interacts with this transporter. frontiersin.orgnih.gov
The coordinated action of these efflux transporters is crucial for hepatic clearance. Glucuronides formed in the liver can be directly pumped into the bile by MRP2 and BCRP or moved into the blood by MRP3 for subsequent renal excretion. frontiersin.org
Uptake Transporters (e.g., OATs, OATPs) in Metabolite Distribution
Uptake transporters, primarily from the Solute Carrier (SLC) superfamily, facilitate the movement of compounds from the bloodstream into cells, particularly in organs like the liver and kidneys. nih.gov
Organic Anion Transporting Polypeptides (OATPs): In the liver, OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are key uptake transporters located on the sinusoidal (basolateral) membrane of hepatocytes. nih.govmdpi.com They mediate the hepatic uptake of a wide range of endogenous compounds and drugs, including many glucuronide conjugates. solvobiotech.com If pioglitazone glucuronide is effluxed into the systemic circulation (e.g., via MRP3), these OATPs would be responsible for its re-uptake into the liver for biliary elimination. The parent compound, pioglitazone, has been identified as an in vitro inhibitor of OATP1B1, suggesting an affinity for this transporter family. docking.org
Organic Anion Transporters (OATs): In the kidney, OATs (such as OAT1 and OAT3) are expressed on the basolateral membrane of proximal tubule cells and are responsible for the uptake of anionic drugs and metabolites from the blood into these cells for subsequent secretion into the urine. Pioglitazone itself has been shown to inhibit OAT3 in vitro. docking.org This suggests that its anionic glucuronide metabolite is a potential substrate for renal uptake via OATs, representing a key step in its urinary excretion pathway.
The table below summarizes the potential roles of key transporters in the disposition of pioglitazone glucuronide, based on their known functions and interactions with similar compounds.
| Transporter Family | Specific Transporter | Location | Function in Glucuronide Disposition |
| Efflux Transporters (ABC) | MRP2 (ABCC2) | Apical membrane of hepatocytes | Biliary excretion from liver into bile |
| BCRP (ABCG2) | Apical membrane of hepatocytes, intestine | Biliary excretion; limits intestinal absorption | |
| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | Efflux from liver into systemic circulation for renal clearance | |
| Uptake Transporters (SLC) | OATP1B1, OATP1B3 | Basolateral membrane of hepatocytes | Hepatic uptake from blood into liver |
| OAT1, OAT3 | Basolateral membrane of renal proximal tubules | Renal uptake from blood into kidney cells for urinary excretion |
In Vitro and Preclinical Models for Studying Glucuronide Metabolism
The characterization of metabolic pathways, including glucuronidation, relies on a variety of experimental models that range from subcellular fractions to whole organisms.
Hepatocyte Incubation Systems
Hepatocytes contain the full complement of drug-metabolizing enzymes and transporters, making them the gold standard for in vitro metabolism studies. nih.gov Incubations of radiolabeled pioglitazone with freshly isolated hepatocytes from humans, monkeys, and rats have been instrumental in identifying its metabolic pathways. nih.govresearchgate.net
In these systems, novel glucuronide metabolites of pioglitazone were identified. One major pathway involves the direct N-glucuronidation of the thiazolidinedione ring to form the thiazolidinedione ring N-glucuronide (M7). nih.govresearchgate.net Another identified metabolite was a thiazolidinedione ring-opened N-glucuronide (M2), which is formed following the hydrolysis of M7. nih.govresearchgate.net These studies also revealed species differences in metabolism; for example, certain metabolites formed in human and monkey hepatocytes were not detected in rat hepatocytes. nih.govresearchgate.net
Table 1: Pioglitazone Metabolites Identified in Hepatocyte Incubations
| Metabolite ID | Name | Detected in Species |
| M7 | Thiazolidinedione ring N-glucuronide | Human, Monkey, Rat |
| M2 | Thiazolidinedione ring-opened N-glucuronide | Human, Monkey, Rat |
Data sourced from studies using freshly isolated hepatocytes. nih.govresearchgate.net
Microsomal Preparations and Recombinant Enzyme Systems
To identify the specific UGT isoforms responsible for this conjugation, recombinant enzyme systems are employed. These systems involve expressing a single human UGT enzyme (e.g., UGT1A1, UGT1A4, UGT2B7) in a cell line that otherwise lacks metabolic activity. By incubating pioglitazone with a panel of these recombinant UGTs, the relative contribution of each isoform to the formation of Pioglitazone N-beta-D-glucuronide can be determined.
Animal Models in Preclinical Disposition Studies
Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism context. The disposition of pioglitazone has been studied in several species, including rats, dogs, and monkeys. researchgate.net
In male rats administered radiolabeled pioglitazone, studies with bile duct-cannulated animals showed that approximately 36% of the dose was recovered in the bile and 15% in the urine within three days. nih.gov The analysis of metabolites in these excreta led to the identification of a glucuronic acid conjugate (M7), which resulted from the hydroxylation of a carbon adjacent to the pyridine (B92270) ring followed by glucuronidation. nih.gov This highlights the importance of both phase I and phase II metabolism in the clearance of pioglitazone. Disposition studies in dogs and monkeys have also been performed, showing species-specific differences in the metabolic profile. researchgate.net These preclinical models provide crucial data on routes of excretion and the nature of the metabolites eliminated from the body.
Table 2: Summary of Pioglitazone Disposition in Animal Models
| Species | Key Findings | Reference |
| Rat | - 36% of dose excreted in bile, 15% in urine. - Identification of a glucuronic acid conjugate (M7) of a hydroxylated metabolite. - Identification of N-glucuronide (M7) and ring-opened N-glucuronide (M2) in hepatocytes. | researchgate.netnih.gov |
| Dog | - Primarily metabolized to M-I through M-VI. - M-IV was the main component in plasma. | researchgate.net |
| Monkey | - Primarily metabolized to M-I through M-VI. - Parent drug was the main component in plasma. - Identification of N-glucuronide (M7) and ring-opened N-glucuronide (M2) in hepatocytes. | researchgate.netresearchgate.net |
Analytical Methodologies for Quantification of Pioglitazonen Beta D Glucuronide D4
Development and Validation of Bioanalytical Methods
The development and validation of bioanalytical methods are crucial for ensuring the reliability of quantitative data. For a compound like Pioglitazone (B448) N-beta-D-glucuronide-d4, this involves establishing procedures for chromatography, mass spectrometry detection, and sample preparation that are accurate, precise, and reproducible. Method validation is performed according to guidelines from regulatory bodies, ensuring the procedure is robust and reliable for its intended application. clearsynth.comnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary separation techniques used for the analysis of pioglitazone and its metabolites. nih.gov These methods separate the analyte of interest from other compounds in the sample matrix prior to detection.
Columns: Reversed-phase columns, particularly C18 columns, are most commonly employed for the separation. nih.govnih.gov For instance, a Kinetex C18 column has been successfully used, achieving good chromatographic separation. nih.gov
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid solution). nih.govjocpr.com The composition can be delivered in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to optimize the separation of multiple compounds. researchgate.net A mobile phase of methanol (B129727) and 5mM ammonium acetate in 0.1% formic acid (80:20, v/v) has been utilized for the analysis of pioglitazone and its metabolites. nih.gov
Flow Rate and Run Time: Flow rates are optimized to achieve sharp peaks and reasonable analysis times, often around 0.6 mL/min to 1.0 mL/min. nih.govnih.gov Chromatographic run times are typically short, with some methods achieving separation in under 10 minutes. nih.gov
The following table summarizes typical chromatographic conditions used for the analysis of pioglitazone and related compounds, which are applicable to Pioglitazone N-beta-D-glucuronide-d4.
| Parameter | Example Condition 1 | Example Condition 2 |
| Chromatography System | HPLC | LC-MS/MS |
| Column | Kinetex C18 nih.gov | Peerless Basic C18 (100x4.6mm, 5μm) nih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer nih.gov | Methanol: 5mM Ammonium Acetate in 0.1% Formic Acid (80:20, v/v) nih.gov |
| Flow Rate | 0.6 mL/min nih.gov | 1.0 mL/min nih.gov |
| Analysis Time | 10 minutes nih.gov | Not Specified |
| Detection | MS/MS nih.gov | MS/MS nih.gov |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and selectivity required for quantifying low-concentration analytes in complex biological matrices. nih.gov
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for pioglitazone and its metabolites, typically operated in the positive ion mode. researchgate.netnih.gov
Detection Mode: Tandem mass spectrometry (MS/MS) operating in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed after fragmentation. This process is highly specific and minimizes interferences. For example, the transition for pioglitazone is often monitored as m/z 357.1 > 134.0. researchgate.net For Pioglitazone N-beta-D-glucuronide-d4, specific precursor-product ion transitions would be determined through method development.
High-Resolution MS (HRMS): HRMS can also be used, offering even greater specificity by measuring the mass of ions with very high accuracy, which helps in distinguishing the analyte from matrix interferences.
The use of deuterated standards like Pioglitazone-d4 has been documented in LC-MS/MS methods for the parent drug, highlighting the suitability of this detection technique. nih.gov
| Parameter | Example Details for Pioglitazone Analysis | Relevance for Pioglitazone N-beta-D-glucuronide-d4 |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov | The standard and most effective technique for quantification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode researchgate.netnih.gov | Expected to be the optimal ionization method. |
| Detection | Selected Reaction Monitoring (SRM) researchgate.net | Would be used to monitor the specific mass transition of the deuterated glucuronide. |
| Precursor Ion (Q1) | m/z 357.1 (for Pioglitazone) researchgate.net | A unique precursor ion for Pioglitazone N-beta-D-glucuronide-d4 would be selected. |
| Product Ion (Q3) | m/z 134.0 (for Pioglitazone) researchgate.net | A specific product ion resulting from the fragmentation of the deuterated glucuronide would be monitored. |
Effective sample preparation is essential to remove proteins and other interfering components from biological samples like plasma or urine before analysis. nih.gov This step improves the accuracy and robustness of the analytical method.
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. researchgate.net
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent (e.g., diethyl ether, dichloromethane). nih.gov It often provides cleaner extracts than PPT but is more time-consuming. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective technique for providing clean sample extracts. nih.gov The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of solvent. This method was used successfully for the simultaneous quantification of pioglitazone and another drug in human plasma. nih.gov
Application of PioglitazoneN-beta-D-glucuronide-d4 as an Internal Standard
The primary role of Pioglitazone N-beta-D-glucuronide-d4 is to serve as an internal standard (IS) for the accurate quantification of its non-deuterated counterpart, Pioglitazone N-beta-D-glucuronide. An IS is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during the analytical process. aptochem.com
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte being measured. clearsynth.comaptochem.com Deuterium (B1214612) (D or ²H), a stable, non-radioactive isotope of hydrogen, is used to replace one or more hydrogen atoms in the molecule. aptochem.com The ideal SIL-IS has several key properties:
Co-elution: It has nearly identical physicochemical properties to the analyte, meaning it elutes at the same time in chromatography. aptochem.com
Similar Extraction and Ionization: It behaves identically during sample preparation (extraction recovery) and in the mass spectrometer's ion source (ionization response). aptochem.com
Mass Difference: It is differentiated from the analyte by the mass spectrometer due to the mass difference between deuterium and hydrogen. aptochem.com
By adding a known amount of the deuterated standard to every sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio corrects for any loss of analyte during sample preparation or fluctuations in instrument response, as both the analyte and the standard are affected similarly. aptochem.comkcasbio.com
The use of a deuterated internal standard like Pioglitazone N-beta-D-glucuronide-d4 offers significant advantages in bioanalysis, leading to improved accuracy and precision. clearsynth.comaptochem.com
Correction for Matrix Effects: Biological samples are complex, and co-eluting substances can either suppress or enhance the ionization of the analyte in the mass spectrometer, a phenomenon known as the "matrix effect." kcasbio.com Because the deuterated standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effect. The use of the peak area ratio effectively normalizes this variability, leading to more accurate results. kcasbio.com
Improved Precision: The IS corrects for variations in sample handling, extraction efficiency, and injection volume. aptochem.com If a portion of the sample is lost during preparation, an equal proportion of both the analyte and the IS is lost, leaving their ratio unchanged. This leads to lower variability between measurements and thus higher precision.
Enhanced Method Robustness: By compensating for multiple sources of potential error, deuterated internal standards make the analytical method more robust and reliable, reducing the rate of failed analytical runs. aptochem.com This is a critical factor in regulated bioanalysis for clinical or preclinical studies.
Minimization of Matrix Effects and Ion Suppression
In the quantitative analysis of Pioglitazone N-beta-D-glucuronide-d4 using liquid chromatography-mass spectrometry (LC-MS), matrix effects, particularly ion suppression, are significant challenges that can compromise the accuracy and reproducibility of the results. ugent.be Ion suppression occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the MS source, leading to a decreased signal. ugent.be
Several strategies are employed to minimize these effects:
Effective Sample Preparation: The primary goal of sample preparation is to remove interfering substances from the biological matrix. For Pioglitazone and its metabolites, solid-phase extraction (SPE) is a highly effective technique for cleaning up plasma samples. lcms.cz The use of specific SPE cartridges, such as Oasis HLB, can efficiently extract the analyte while minimizing the presence of phospholipids (B1166683) and other matrix components that are known to cause ion suppression.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) plays a critical role in separating the analyte from matrix components before they enter the mass spectrometer. nih.gov Utilizing a UPLC system can produce very narrow and symmetrical chromatographic peaks, which enhances separation efficiency and reduces the likelihood of co-elution with interfering substances. lcms.cz Gradient elution with optimized mobile phases, such as a mixture of 0.1% ammonium hydroxide (B78521) and methanol, can further improve the resolution of the analyte from the matrix background. lcms.cz
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is a widely accepted approach to compensate for matrix effects. Since Pioglitazone N-beta-D-glucuronide-d4 is itself a deuterated compound, it would typically be used as an internal standard for the quantification of the unlabeled Pioglitazone N-beta-D-glucuronide. However, when quantifying Pioglitazone N-beta-D-glucuronide-d4 itself, another closely related labeled compound would be chosen as an internal standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.
Method Validation Parameters for Labeled Metabolites
The validation of analytical methods for labeled metabolites like Pioglitazone N-beta-D-glucuronide-d4 is essential to ensure the reliability of the data. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters are discussed in the following subsections. nih.govmdpi.comnih.gov
Linearity and Calibration Curve Development
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is developed by analyzing a series of standards of known concentrations. For the quantification of pioglitazone and its metabolites, a linear response is typically observed over a specific concentration range. nih.gov
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The relationship is then fitted with a linear regression model.
Table 1: Typical Parameters for a Calibration Curve
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 500 ng/mL rsc.org |
| Correlation Coefficient (r²) | > 0.99 ijstr.org |
| Calibration Model | Linear with 1/x² weighting |
| Number of Standards | 6-8 |
Accuracy, Precision, and Recovery Determinations
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Recovery is the efficiency of the extraction process. These parameters are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). nih.gov
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. nih.gov
Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov
Recovery is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov
According to regulatory guidelines, the accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision should not exceed 15% RSD (20% for LLOQ). nih.gov
Table 2: Representative Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 9.87 | 97.68 | 8.12 | 98.78 |
| Low | 3 | 8.55 | 95.50 | 7.09 | 96.89 |
| Medium | 100 | 7.90 | 94.39 | 6.50 | 95.89 |
| High | 400 | 7.55 | 93.39 | 6.09 | 97.25 |
Data adapted from similar compound analyses for illustrative purposes. nih.gov
Selectivity and Specificity Considerations
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present. nih.gov
In LC-MS/MS analysis, selectivity is achieved through a combination of:
Chromatographic separation: The retention time of the analyte should be different from that of any interfering peaks. sdiarticle4.com
Mass spectrometric detection: The use of multiple reaction monitoring (MRM) mode provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte. ugent.be For Pioglitazone N-beta-D-glucuronide-d4, specific mass transitions would be selected to distinguish it from the unlabeled form and other metabolites.
To demonstrate selectivity, blank matrix samples from at least six different sources are analyzed to ensure no significant interferences are present at the retention time of the analyte and the internal standard. nih.gov
Stability of Pioglitazone N-beta-D-glucuronide-d4 in Analytical Samples
The stability of the analyte in biological samples under various storage and processing conditions must be evaluated to ensure that the concentration does not change from the time of collection to the time of analysis. Stability studies are typically conducted for:
Freeze-thaw stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing. nih.gov
Short-term (bench-top) stability: Evaluates the stability at room temperature for a period of time that simulates the sample handling process. nih.gov
Long-term stability: Determines the stability of the analyte when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. nih.gov
Post-preparative stability: Assesses the stability of the processed samples in the autosampler. researchgate.net
The analyte is considered stable if the mean concentration at each stability condition is within ±15% of the nominal concentration. nih.gov
Table 3: Summary of Stability Findings for Pioglitazone and its Metabolites
| Stability Condition | Duration | Storage Temperature | Stability Outcome |
| Freeze-Thaw Cycles | 3 cycles | -70 ± 2 °C | Stable (%RSD -5.04 to 7.25%) nih.gov |
| Short-Term (Bench-top) | 24 hours | 25 °C | Stable in plasma and stock solution (%RSD -7.35 to 11.94%) nih.gov |
| Long-Term | 28 days | -30 °C or -80 °C | Stable nih.gov |
| Post-Preparative | 24 hours | Room Temperature | Stable in processed samples (≥ 97%) researchgate.net |
Data based on studies of pioglitazone and other glucuronide conjugates.
Research Applications of Pioglitazonen Beta D Glucuronide D4
Investigating Drug Metabolism and Disposition Mechanisms
The study of how a drug is absorbed, distributed, metabolized, and excreted is fundamental to understanding its efficacy and safety. Pioglitazone (B448) N-beta-D-glucuronide-d4 is instrumental in these investigations, providing a reliable reference for tracking the metabolic journey of pioglitazone. Deuterated standards are essential for accurate quantification in mass spectrometry-based analyses, as they compensate for variations during sample preparation and analysis. texilajournal.comclearsynth.com
Elucidating Metabolic Pathways and Metabolite Identification
Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes, namely CYP2C8 and to a lesser extent, CYP3A4. drugbank.comnih.gov This leads to the formation of several active metabolites, including M-III (keto-derivative) and M-IV (hydroxy-derivative). drugbank.comnih.gov
A significant and more recently discovered metabolic pathway for pioglitazone is N-glucuronidation. nih.gov In this pathway, the thiazolidinedione ring of pioglitazone is directly conjugated with glucuronic acid to form the Pioglitazone N-beta-D-glucuronide metabolite, also identified as M7. nih.govresearchgate.net This discovery was made possible through in vitro studies using human, rat, and monkey hepatocytes, where the structures of various metabolites were elucidated using liquid chromatography/tandem mass spectrometry (LC/MS/MS). nih.gov The formation of this N-glucuronide represents a novel metabolic route for pioglitazone. nih.govresearchgate.net Further research has also identified a subsequent hydrolysis of the N-glucuronide (M7) to a ring-opened N-glucuronide (M2). nih.govresearchgate.net
The use of isotopically labeled compounds, such as [14C]pioglitazone, has been fundamental in tracing and identifying these metabolic pathways. nih.gov The availability of a deuterated standard like Pioglitazone N-beta-D-glucuronide-d4 would be highly valuable for definitively identifying and quantifying this specific metabolite in complex biological matrices.
Quantitative Analysis of Pioglitazone and its Active Metabolites in Preclinical Models
In preclinical research, accurate measurement of a drug and its metabolites in biological fluids and tissues is crucial. While there is no specific literature detailing the use of Pioglitazone N-beta-D-glucuronide-d4, the principles of its application can be inferred from studies using other deuterated pioglitazone standards for quantitative analysis.
Deuterated internal standards are the gold standard in LC-MS/MS methods for bioanalysis due to their ability to mimic the analyte's behavior during extraction and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification. texilajournal.comlcms.cz For instance, LC-MS/MS methods have been developed for the simultaneous determination of pioglitazone and its active metabolites, M-III and M-IV, in human plasma, utilizing a deuterated internal standard to ensure reliability. nih.gov These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) in the picogram per milliliter range, and are successfully applied in clinical studies. nih.govlcms.cz
| Analyte | Internal Standard | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| Pioglitazone | Internal Standard | 0.5 | 0.5-2000 | nih.gov |
| M-III (keto-derivative) | Internal Standard | 0.5 | 0.5-2000 | nih.gov |
| M-IV (hydroxy-derivative) | Internal Standard | 0.5 | 0.5-2000 | nih.gov |
| Pioglitazone | Rosiglitazone | 1 | 1-500 | rsc.org |
This table presents data from existing quantitative methods for pioglitazone and its major metabolites, illustrating the typical parameters of such assays. The use of a specific deuterated glucuronide standard would follow similar principles.
Studies on Enzyme Kinetics and Inhibition (In Vitro)
In vitro studies are essential for characterizing the enzymes responsible for drug metabolism and for identifying potential drug-drug interactions.
Assessing Inhibition of Drug-Metabolizing Enzymes by Glucuronides
While pioglitazone itself has been studied for its potential to inhibit CYP enzymes, with in vitro studies showing it to be an inhibitor of CYP2C8 and CYP3A4, the inhibitory potential of its glucuronide metabolites is an important area of investigation. nih.govnih.gov Glucuronide metabolites of some drugs have been shown to be inhibitors of metabolic enzymes.
Although no specific studies have been published on the inhibitory effects of Pioglitazone N-beta-D-glucuronide, the deuterated standard, Pioglitazone N-beta-D-glucuronide-d4, would be a critical tool for such research. It would allow for the precise quantification of the glucuronide in incubation mixtures with human liver microsomes or recombinant enzymes, enabling the determination of inhibition constants (Ki) for various drug-metabolizing enzymes. This is crucial for predicting the potential for drug-drug interactions where the accumulation of the glucuronide metabolite could affect the metabolism of co-administered drugs.
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| CYP2C8 | Montelukast | 0.18 | nih.gov |
| CYP2C8 | Zafirlukast | 0.78 | nih.gov |
| CYP2C8 | Gemfibrozil | 59 | nih.gov |
| CYP3A4 | Montelukast | - | nih.gov |
| CYP3A4 | Zafirlukast | - | nih.gov |
| CYP3A4 | Gemfibrozil | - | nih.gov |
This table shows the in vitro inhibitory concentrations of known inhibitors on CYP2C8, the primary metabolizing enzyme for pioglitazone. Similar studies could be conducted for Pioglitazone N-beta-D-glucuronide.
Characterization of Enzyme Substrate Specificity
The formation of Pioglitazone N-beta-D-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Identifying the specific UGT isoforms responsible for this reaction is key to understanding inter-individual variability in pioglitazone metabolism.
While the specific UGTs involved in pioglitazone N-glucuronidation have not been fully characterized, Pioglitazone N-beta-D-glucuronide-d4 could be instrumental in such studies. By incubating pioglitazone with a panel of recombinant human UGT enzymes, the formation of the N-glucuronide can be monitored. The use of a deuterated standard for the metabolite would allow for accurate quantification of the product, enabling the determination of kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) for each UGT isoform. This would clarify which enzymes have the highest affinity and capacity for this metabolic pathway. N-glucuronidation of other drugs has been shown to be mediated by specific UGTs, such as UGT1A4 and UGT2B10. helsinki.fi
Inter-Species Comparison in Metabolic Studies
Preclinical animal models are essential for drug development, but metabolic pathways can differ significantly between species. nih.gov Understanding these differences is crucial for extrapolating animal data to humans.
Studies on pioglitazone metabolism have revealed notable inter-species variations. In a comparative study using hepatocytes from humans, monkeys, and rats, a total of 13 metabolites were detected in human and monkey hepatocytes. nih.govresearchgate.net However, in rat hepatocytes, several metabolites, including the N-glucuronide (M7), were not detected. nih.gov This indicates a significant species difference in the N-glucuronidation pathway of pioglitazone.
| Species | N-glucuronide (M7) Detected | Thiazolidinedione ring-opened methylmercapto amide (M8) Detected | Thiazolidinedione ring-opened methylmercapto carboxylic acid (M11) Detected | Reference |
| Human | Yes | Yes | Yes | nih.gov |
| Monkey | Yes | Yes | Yes | nih.gov |
| Rat | No | No | Yes | nih.gov |
The use of Pioglitazone N-beta-D-glucuronide-d4 in such comparative studies would provide a precise tool to confirm and quantify these species-specific differences. By administering pioglitazone to various preclinical species and using the deuterated standard to analyze biological samples, researchers can accurately determine the extent to which N-glucuronidation occurs in each species. This information is vital for selecting the most appropriate animal model for further toxicological and pharmacological studies. The ability of a species to form N-glucuronides is known to be compound-dependent, with rabbits and guinea pigs often showing a higher capacity for this conjugation among preclinical species. nih.gov
Differences in Glucuronidation Profiles Across Animal Models
The metabolic fate of a drug can vary significantly between different animal species. These interspecies differences are crucial to understand during preclinical development to select the most appropriate animal model that mimics human metabolism. Research into the metabolism of pioglitazone has revealed notable variations in its glucuronidation profile across different species.
A significant in vitro study utilizing hepatocytes from humans, monkeys, and rats has shed light on these differences. This research identified a novel metabolic pathway for pioglitazone involving the N-glucuronidation of the thiazolidinedione ring to form a metabolite known as M7. ekb.eg The formation of this N-glucuronide, along with other metabolites, was not uniform across the species tested.
In this comparative study, while a similar set of 13 metabolites was detected in both human and monkey hepatocytes, the metabolic profile in rat hepatocytes was distinctly different. ekb.eg Specifically, some metabolites, including the N-glucuronide, were not detected in the rat models, indicating a species-specific metabolic pathway. The use of a stable isotope-labeled internal standard, such as Pioglitazone N-beta-D-glucuronide-d4, is critical in such studies for the accurate quantification of the M7 metabolite in the complex biological matrix of hepatocyte incubations. The deuterium (B1214612) label allows for precise measurement by mass spectrometry, distinguishing the metabolite from endogenous interferences.
The following interactive table summarizes the comparative findings of pioglitazone metabolism in hepatocytes, highlighting the qualitative differences in metabolite formation.
| Metabolite | Human Hepatocytes | Monkey Hepatocytes | Rat Hepatocytes |
| M1 (Thiazolidinedione ring-opened methyl sulfoxide (B87167) amide) | Detected | Detected | Detected |
| M2 (Thiazolidinedione ring-opened N-glucuronide) | Detected | Detected | Detected |
| M3 (Thiazolidinedione ring-opened methyl sulfone amide) | Detected | Detected | Detected |
| M4 | Detected | Detected | Not Detected |
| M5 | Detected | Detected | Detected |
| M6 | Detected | Detected | Detected |
| M7 (Pioglitazone N-beta-D-glucuronide) | Detected | Detected | Not Detected |
| M8 | Detected | Detected | Not Detected |
| M9 | Detected | Detected | Detected |
| M10 | Detected | Detected | Detected |
| M11 (Thiazolidinedione ring-opened methylmercapto carboxylic acid) | Detected | Detected | Detected |
| M12 | Detected | Detected | Not Detected |
| M13 | Detected | Detected | Detected |
Data sourced from in vitro studies with isolated hepatocytes. ekb.eg The detection of metabolites can be influenced by the sensitivity of the analytical methods used.
These findings underscore the importance of selecting appropriate animal models for preclinical studies. For pioglitazone, the monkey appears to be a more suitable model for predicting its metabolism in humans than the rat, at least concerning the N-glucuronidation pathway.
Utility in Translational Research for Predicting Metabolism
Translational research aims to bridge the gap between preclinical findings and clinical outcomes. A significant challenge in this area is the extrapolation of drug metabolism and pharmacokinetic data from animal models to humans. The use of deuterated internal standards, such as Pioglitazone N-beta-D-glucuronide-d4, is instrumental in enhancing the predictive value of preclinical studies.
The accuracy of any prediction of human metabolism from animal data is fundamentally dependent on the quality of the data obtained from the preclinical models. Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). By incorporating deuterium atoms into the structure of the metabolite, Pioglitazone N-beta-D-glucuronide-d4 has a slightly higher mass than its non-deuterated counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even though they have nearly identical chemical and physical properties. This co-elution and similar ionization efficiency lead to more accurate and precise quantification by correcting for variability in sample preparation and instrument response.
By enabling the reliable quantification of the N-glucuronide metabolite of pioglitazone across different species, Pioglitazone N-beta-D-glucuronide-d4 facilitates the generation of robust datasets on interspecies differences in metabolism. This high-quality data is the foundation for developing physiologically based pharmacokinetic (PBPK) models. nih.gov These computational models integrate physiological, biochemical, and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in different species, including humans.
Accurate input parameters are critical for the predictive power of PBPK models. The quantitative data on the formation of the N-glucuronide metabolite in various animal species, obtained using the deuterated standard, can be used to refine the parameters of these models. By understanding the differences in the activity of specific glucuronidation enzymes between animals and humans, researchers can build more sophisticated models that can more accurately predict the extent of formation of this metabolite in the human body. This predictive capability is invaluable for anticipating potential drug-drug interactions and for establishing a scientific basis for dose selection in early clinical trials. While direct studies explicitly detailing the use of Pioglitazone N-beta-D-glucuronide-d4 for predicting human metabolism are not prevalent in public literature, its role is implicit in the established methodologies of translational science.
Future Directions in Research on Pioglitazonen Beta D Glucuronide D4
Advancements in Synthetic Routes for Deuterated Glucuronides
The synthesis of glucuronide metabolites, particularly deuterated and structurally complex ones, presents significant challenges. nih.govmdpi.com Classical methods often result in low yields or require harsh conditions that can lead to unwanted by-products. nih.gov Future research will likely focus on developing more efficient and milder synthetic strategies applicable to compounds like Pioglitazone (B448) N-beta-D-glucuronide-d4.
Key areas of advancement include the refinement of glucuronidation techniques. For instance, the Schmidt trichloroacetimidate (B1259523) methodology has been shown to be more efficient than older methods for certain compounds, allowing for more direct synthesis with higher yields. mdpi.com Another approach involves using alternative protecting groups on the sugar moiety to increase stability and improve reaction outcomes. mdpi.com For N-glucuronides, which can be particularly challenging, late-stage chemical synthesis screens are being employed to identify optimal reaction conditions, which has successfully produced gram quantities of both unlabeled and deuterated N-glucuronides. hyphadiscovery.com Research into enzymatic synthesis using recombinant UDP-glucuronosyltransferases (UGTs) or microbial biotransformation also presents a promising, scalable, and highly selective alternative to purely chemical methods. hyphadiscovery.com
| Method | Key Features | Advantages for Deuterated Glucuronides | Research Findings/Challenges |
| Schmidt Trichloroacetimidate | Uses a trichloroacetimidate donor, often promoted by a Lewis acid (e.g., BF₃·Et₂O). | More reactive and efficient than older bromide donors, leading to higher yields in fewer steps. mdpi.com | Successfully used for multigram synthesis, bypassing multiple deprotection steps required in other methods. mdpi.com |
| Modified Protecting Groups | Employs different acyl or ether protecting groups on the glucuronic acid moiety. | Can increase steric hindrance or alter electronic properties to favor the desired reaction and prevent side reactions. mdpi.com | The choice of protecting group is highly dependent on the specific substrate (aglycone). mdpi.com |
| Late-Stage Chemical Synthesis | Involves screening various reaction conditions (catalysts, solvents, temperature) late in the synthetic pathway. | Enables optimization for complex molecules and has been proven effective for producing deuterated N-glucuronides. hyphadiscovery.com | A screening approach can identify the most efficient method among several options, which may differ even for closely related metabolites. hyphadiscovery.com |
| Microbial Biotransformation | Utilizes whole-cell microorganisms that express UGT enzymes to perform the glucuronidation. | Can produce metabolites that are difficult to synthesize chemically; scalable from small screens to large fermentation tanks. hyphadiscovery.com | Successfully yielded pure O-glucuronide and acyl-glucuronide metabolites, with structures confirmed by NMR. hyphadiscovery.com |
Development of Novel Analytical Techniques for Metabolite Profiling
The accurate detection and quantification of glucuronide metabolites in complex biological matrices is fundamental to drug development. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, future research will focus on novel techniques that offer greater specificity and sensitivity for profiling metabolites like Pioglitazone N-beta-D-glucuronide-d4. researchgate.netnih.gov
A significant challenge in metabolite analysis is unequivocally identifying the site of conjugation when a molecule has multiple potential glucuronidation sites. sciex.comnih.gov To address this, advanced fragmentation and separation techniques are being developed. Electron Activated Dissociation (EAD) is an orthogonal fragmentation mechanism that provides unique, diagnostic fragment ions, allowing for confident, site-specific characterization of glucuronide conjugation where traditional collision-induced dissociation (CID) may be ambiguous. sciex.com Another promising technology is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), which separates ions based on their size, shape, and charge. nih.gov This technique can distinguish between isomeric glucuronides and has been used to accurately assign conjugation sites by correlating experimental drift times with calculated collision cross-sections. nih.gov
| Technique | Principle | Application to Glucuronide Profiling | Key Research Findings |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | The standard for direct quantification of glucuronides in biological samples, avoiding the need for enzymatic hydrolysis. researchgate.net | Enables direct measurement with high selectivity and sensitivity but requires authentic standards for absolute quantification. researchgate.net |
| Electron Activated Dissociation (EAD) | A non-CID fragmentation method that produces unique fragment ions. | Provides positional information, enabling confident identification of the specific site of glucuronide conjugation. sciex.com | Successfully localized the glucuronide conjugation site on an imidazole (B134444) ring, which was not possible with CID alone. sciex.com |
| Ion Mobility Spectrometry (IMS-MS) | Separates ions based on their drift time through a gas-filled chamber before mass analysis. | Can resolve isomeric glucuronide metabolites that are indistinguishable by mass alone. | Established a method to accurately assign conjugation sites by projecting drift times from theoretical collision cross-section values. nih.gov |
Mechanistic Insights into Glucuronide Conjugation and Transport Dynamics
Glucuronidation is a critical phase II metabolic pathway catalyzed by UGT enzymes, which converts compounds into more water-soluble forms for elimination. nih.govwikipedia.org The resulting glucuronides are then transported out of cells by efflux transporters. nih.gov Future research using Pioglitazone N-beta-D-glucuronide-d4 will provide deeper mechanistic insights into the specific enzymes and transporters governing its fate.
The formation of an N-glucuronide is primarily catalyzed by UGT1A4 and UGT2B10. frontiersin.org Studies using the deuterated standard can precisely quantify the formation rate of Pioglitazone N-beta-D-glucuronide-d4 when incubated with specific recombinant UGT isoforms, thus identifying the key enzymes responsible. Furthermore, the disposition of the formed glucuronide is highly dependent on transport proteins located in the liver, kidney, and intestine. frontiersin.org The deuterated standard can be used in cell-based assays with overexpressed transporters (such as MRPs or OATPs) to determine which pathways are responsible for its efflux and uptake, processes that are crucial for biliary excretion and potential enterohepatic recycling. nih.govfrontiersin.org This recycling, where a glucuronide is excreted into bile, hydrolyzed by gut bacteria, and the parent drug is reabsorbed, can significantly prolong drug exposure. frontiersin.orgnih.gov
Applications in Advanced Preclinical Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net These models are increasingly used to predict drug behavior in virtual populations and special conditions like organ impairment. nih.gov The availability of high-purity, well-characterized deuterated standards like Pioglitazone N-beta-D-glucuronide-d4 is essential for building and validating robust PBPK models.
Data generated using the deuterated standard in preclinical studies provides critical input parameters for these models. researchgate.net For instance, precise measurements of the metabolite's formation and clearance rates are used to define the metabolic pathways in the model. PBPK models can integrate complex processes such as enterohepatic recycling, which is highly relevant for glucuronidated drugs. nih.govresearchgate.net By incorporating data on glucuronide hydrolysis in the gut, these models can more accurately predict the plasma half-life and bioavailability of the parent drug. nih.gov Using Pioglitazone N-beta-D-glucuronide-d4 as an internal standard in preclinical studies allows for the generation of high-quality concentration-time data needed to verify and refine these complex simulations, ultimately improving their predictive power for human pharmacokinetics.
| PBPK Model Parameter | Description | Role of Pioglitazone N-beta-D-glucuronide-d4 |
| Metabolic Clearance (CLmet) | The rate at which the parent drug is converted to its metabolite. | Used as an internal standard to accurately quantify the formation rate of the glucuronide in in vitro systems (e.g., liver microsomes). |
| Transporter Kinetics (Vmax, Km) | The maximum rate and affinity of transporters for the glucuronide. | Enables precise measurement of glucuronide transport in cellular assays, defining its efflux and uptake parameters. |
| Intestinal Hydrolysis Rate | The rate at which the glucuronide is cleaved back to the parent drug by gut microbiota. | Allows for tracing and quantifying the extent of deconjugation in preclinical models, a key factor in enterohepatic recycling. nih.gov |
| Renal Clearance (CLr) | The rate of elimination of the glucuronide via the kidneys. | Serves as the standard for quantifying the metabolite in urine, helping to define its excretion pathway. |
Q & A
Q. How can researchers ensure reproducibility when publishing methods for synthesizing Pioglitazone N-beta-D-glucuronide-d4?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including reagent purity, reaction temperatures, and purification yields. Provide raw NMR/MS spectra in supplementary materials and reference deuterated analogs (e.g., Pioglitazone-D4 Thiazolidinedione Ring-Opened N-Β-D-Glucuronide) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
